molecular formula C16H19NO3 B4184516 3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzofuran-2-carboxamide

3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzofuran-2-carboxamide

Cat. No. B4184516
M. Wt: 273.33 g/mol
InChI Key: DXTNETSUOYYIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzofuran-2-carboxamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been shown to have a high affinity for the cannabinoid receptors in the brain, which are responsible for regulating various physiological and psychological processes. In

Mechanism of Action

3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzofuran-2-carboxamide binds to the cannabinoid receptors in the brain, particularly the CB1 receptor, which is primarily located in the central nervous system. This binding activates the receptor, leading to the modulation of various physiological and psychological processes such as pain, mood, appetite, and memory. 3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzofuran-2-carboxamide has been shown to have a higher affinity for the CB1 receptor than the natural endocannabinoids, which may contribute to its potential therapeutic properties.
Biochemical and Physiological Effects:
3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects, particularly in the central nervous system. This compound has been shown to modulate pain perception, appetite, and memory, and may have potential therapeutic applications in the treatment of various neurological disorders. 3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzofuran-2-carboxamide has also been shown to have potential toxic effects, particularly at high doses, which may limit its use in research and therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzofuran-2-carboxamide in lab experiments is its high affinity for the cannabinoid receptors in the brain, which makes it a useful tool in the study of the endocannabinoid system and its role in various physiological and psychological processes. However, 3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzofuran-2-carboxamide has also been shown to have potential toxic effects, particularly at high doses, which may limit its use in research and therapeutic applications. Additionally, the synthesis of 3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzofuran-2-carboxamide can be complex and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several future directions for the study of 3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzofuran-2-carboxamide. One potential direction is the further exploration of its potential therapeutic properties, particularly in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis. Another potential direction is the study of its potential toxic effects, particularly at high doses, which may inform the development of safer synthetic cannabinoids for research and therapeutic applications. Additionally, the synthesis of 3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzofuran-2-carboxamide can be optimized to improve its availability for research purposes.

Scientific Research Applications

3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzofuran-2-carboxamide has been studied for its potential therapeutic properties, particularly in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis. This compound has been shown to have a high affinity for the cannabinoid receptors in the brain, which are involved in the regulation of pain, mood, appetite, and memory. 3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzofuran-2-carboxamide has also been studied for its potential use as a tool in neuroscience research, particularly in the study of the endocannabinoid system and its role in various physiological and psychological processes.

properties

IUPAC Name

3-methyl-N-[1-(oxolan-2-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10-12-6-3-4-7-14(12)20-15(10)16(18)17-11(2)13-8-5-9-19-13/h3-4,6-7,11,13H,5,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTNETSUOYYIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(C)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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